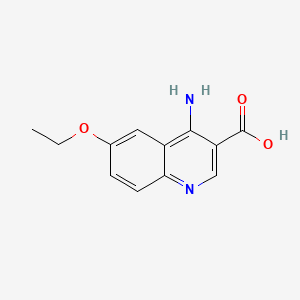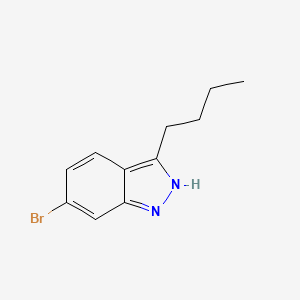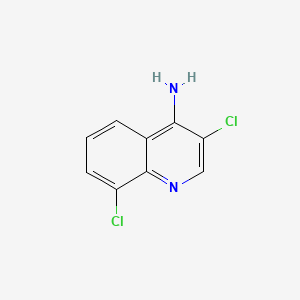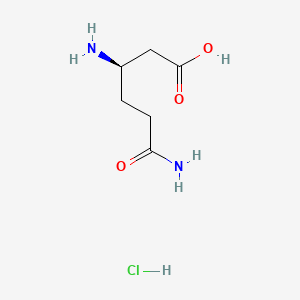
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1283720-60-4 . It has a molecular weight of 196.2 and its IUPAC Name is [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine . The InChI Code for this compound is 1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C6H7F3N2S . It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms. The InChI key for this compound is OHBCFZNSHHHITQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C . and 95% .Applications De Recherche Scientifique
Synthesis and Characterization
One significant area of application for this compound is in the synthesis and characterization of novel organic materials. For instance, the synthesis and characterization of thiadiazole derivatives have been explored for their dyeing performance on nylon fabric, showcasing the compound's potential in materials science, particularly in the development of new dyes and pigments (Malik et al., 2018). Furthermore, the ambient-temperature synthesis of novel pyrazolyl and pyridinyl methanamine derivatives has been reported, highlighting the compound's utility in organic synthesis and the potential for creating new molecules with unique physical and chemical properties (Becerra et al., 2021).
Antimicrobial Activities
Another significant application is in the development of compounds with antimicrobial properties. Research has shown that certain derivatives exhibit notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents. For example, novel quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010). This indicates the compound's relevance in pharmacological research, particularly in the search for new treatments against microbial infections.
Molecular Aggregation Studies
The study of molecular aggregation processes is another area where this compound finds application. Spectroscopic studies of thiadiazole derivatives have been conducted to understand solvent effects on molecular aggregation, revealing insights into the interactions that govern molecular assembly in solutions. This research is crucial for materials science, particularly in designing materials with tailored optical and electronic properties (Matwijczuk et al., 2016).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Propriétés
IUPAC Name |
[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBCFZNSHHHITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693371 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine | |
CAS RN |
1283720-60-4 |
Source


|
| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

![8-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B567235.png)




![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B567247.png)
![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
![2-Isobutoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B567249.png)